molecular formula C19H16N6S B214844 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine

Cat. No. B214844
M. Wt: 360.4 g/mol
InChI Key: JGHYKTCFMJVZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine involves the inhibition of JAK2 kinase activity. JAK2 is a key mediator of cytokine signaling and is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of JAK2 activity by this compound leads to the downregulation of various downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in preclinical studies. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of JAK2 kinase and exhibits good solubility in aqueous solutions. However, this compound has some limitations, including its low stability in biological fluids and potential toxicity at high concentrations.

Future Directions

Several future directions can be explored in the research of 2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine. One of the potential directions is the development of novel analogs with improved stability and selectivity for JAK2 kinase. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer and inflammatory disorders. Furthermore, the combination of this compound with other therapeutic agents can also be explored to enhance its efficacy and reduce toxicity.

Synthesis Methods

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine can be synthesized using various methods. One of the commonly used methods is the reaction between 2-cyclopropyl-4-(2-thienyl)pyrimidine-5-carboxylic acid and 4-methylphenylhydrazine hydrochloride in the presence of triethylamine and 1,1'-carbonyldiimidazole. This method yields the desired compound with a good yield and purity.

Scientific Research Applications

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against various kinases, including Janus kinase 2 (JAK2), which is involved in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound has also been found to exhibit anti-inflammatory and anti-tumor activity in preclinical studies.

properties

Product Name

2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine

Molecular Formula

C19H16N6S

Molecular Weight

360.4 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C19H16N6S/c1-12-4-8-14(9-5-12)25-19(22-23-24-25)15-11-20-18(13-6-7-13)21-17(15)16-3-2-10-26-16/h2-5,8-11,13H,6-7H2,1H3

InChI Key

JGHYKTCFMJVZRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5CC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.